Desmetil norflurazón

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

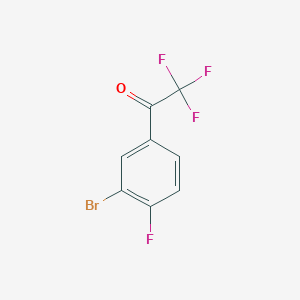

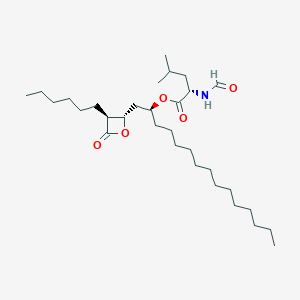

3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-, also known as 3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-, is a useful research compound. Its molecular formula is C11H7ClF3N3O and its molecular weight is 289.64 g/mol. The purity is usually 95%.

The exact mass of the compound 3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Monitoreo ambiental

Desmetil norflurazón se detecta a menudo en muestras ambientales debido a su uso como herbicida. Su presencia y concentración pueden monitorearse utilizando técnicas avanzadas como la cromatografía líquida-espectrometría de masas en tándem (LC-MS/MS). Esto permite la evaluación de la exposición ambiental y los riesgos potenciales para los ecosistemas .

Análisis de seguridad alimentaria

En el contexto de la seguridad alimentaria, this compound se analiza como residuo de pesticida en diversas matrices alimentarias. El desarrollo de métodos LC/MS/MS de múltiples residuos permite la detección de este compuesto entre aproximadamente 450 pesticidas de importancia mundial. Tales análisis son cruciales para garantizar que los productos alimenticios cumplan con los estándares y regulaciones de seguridad .

Desarrollo de métodos para residuos de pesticidas

Los investigadores utilizan this compound en el desarrollo de nuevos métodos analíticos para el análisis de residuos de pesticidas. Al incluirlo en los procesos de validación de métodos, los científicos pueden mejorar la eficiencia y la confiabilidad de la detección de pesticidas en productos agrícolas .

Estudios toxicológicos

This compound está sujeto a estudios toxicológicos para comprender su impacto en la salud humana. Estos estudios implican examinar su comportamiento en sistemas biológicos y evaluar sus niveles de toxicidad, lo cual es esencial para determinar los límites de exposición seguros .

Cumplimiento normativo

El compuesto también es significativo en el contexto del cumplimiento normativo. Se recopilan datos sobre su destino ambiental, ecotoxicidad y problemas de salud humana para informar las decisiones regulatorias y garantizar que su uso se alinee con los requisitos legales y de seguridad .

Mecanismo De Acción

Desmethyl norflurazon, also known as 3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]- or NORFLURAZON-DESMETHYL, is a chemical transformation product . This article aims to provide a comprehensive overview of its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known to be a metabolite of norflurazon , which targets the plant carotenoid biosynthetic enzyme, phytoene desaturase (PDS) . PDS is an essential enzyme in the carotenoid biosynthesis pathway .

Mode of Action

Norflurazon acts as a bleaching herbicide, inhibiting the activity of PDS . PDS catalyzes the introduction of two double bonds into 15-cis-phytoene, yielding 9,15,9’-tri-cis-ζ-carotene via the intermediate 9,15-di-cis-phytofluene .

Biochemical Pathways

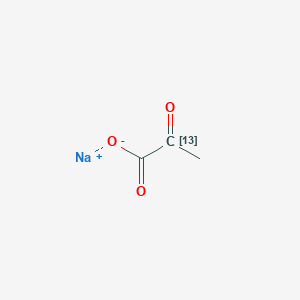

Desmethyl norflurazon, being a metabolite of norflurazon, is likely to affect the carotenoid biosynthesis pathway . The inhibition of PDS by norflurazon prevents the conversion of 15-cis-phytoene to 9,15,9’-tri-cis-ζ-carotene, disrupting the carotenoid biosynthesis pathway .

Pharmacokinetics

It is known that norflurazon is stable to hydrolysis and degrades slowly in aerobic soil with a half-life of 130 days . In an aerobic aquatic study, norflurazon degraded to desmethyl norflurazon with a half-life of 6-8 months .

Result of Action

It is known that norflurazon’s inhibition of pds leads to the disruption of the carotenoid biosynthesis pathway , which could potentially lead to the bleaching of plants.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of desmethyl norflurazon. For instance, norflurazon is known to contaminate surface water via spray drift and runoff . Moreover, under anaerobic conditions, norflurazon is persistent with a half-life of approximately 8 months .

Análisis Bioquímico

Biochemical Properties

Desmethyl Norflurazon suppresses the activity of plant enzymes like acetyl-CoA carboxylase . It has been shown to inhibit the activity of butyric acid and desethylatrazine, which are involved in the metabolism of starch and protein, respectively .

Cellular Effects

The cellular effects of Desmethyl Norflurazon are primarily related to its role as a herbicide. It inhibits the activity of plant enzymes, effectively suppressing the growth of weeds

Molecular Mechanism

The molecular mechanism of Desmethyl Norflurazon involves the inhibition of plant enzymes. It suppresses the activity of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis . This inhibition disrupts normal plant growth, making Desmethyl Norflurazon effective as a herbicide.

Temporal Effects in Laboratory Settings

Desmethyl Norflurazon is stable to hydrolysis and degrades slowly in aerobic soil with a half-life of approximately 130 days . In an aerobic aquatic study, Norflurazon degraded to Desmethyl Norflurazon with a half-life of 6-8 months . These findings suggest that Desmethyl Norflurazon exhibits stability over time in both soil and water environments.

Metabolic Pathways

Desmethyl Norflurazon is a metabolite of Norflurazon, indicating that it is part of the metabolic pathway of this herbicide

Propiedades

IUPAC Name |

5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3O/c12-9-8(16)5-17-18(10(9)19)7-3-1-2-6(4-7)11(13,14)15/h1-5H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEQNXJEEHWIDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)N)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23576-24-1 |

Source

|

| Record name | Desmethylnorflurazon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: How does Desmethyl norflurazon behave in the environment compared to its parent compound, Norflurazon?

A1: Desmethyl norflurazon is a breakdown product of the herbicide Norflurazon. Research has shown that while Norflurazon application decreased in some areas due to regulations, Desmethyl norflurazon concentrations actually increased in specific locations. This suggests that Desmethyl norflurazon may persist longer in the environment than its parent compound. Specifically, increases were observed in runoff groundwater protection areas (GWPAs) where herbicide application was higher. [] This highlights the importance of monitoring breakdown products in addition to the parent herbicide to fully understand environmental impact.

Q2: What factors influence the movement of Desmethyl norflurazon in soil?

A2: While the provided papers don't directly investigate Desmethyl norflurazon movement, research on Norflurazon, its parent compound, offers insights. Norflurazon mobility in soil is influenced by factors like sorption (binding to soil particles) and degradation. [] These factors are likely to also affect Desmethyl norflurazon movement. Since Desmethyl norflurazon is a degradation product, its behavior could differ. Further research is needed to determine the specific sorption and degradation characteristics of Desmethyl norflurazon and how these factors ultimately affect its transport in various soil types and under different environmental conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(aminomethyl)cyclohexyl]-N-phenylamine](/img/structure/B119247.png)